Parpi

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

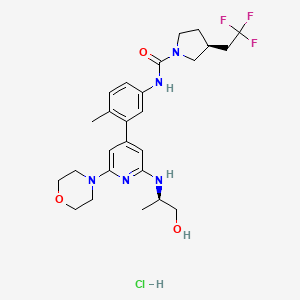

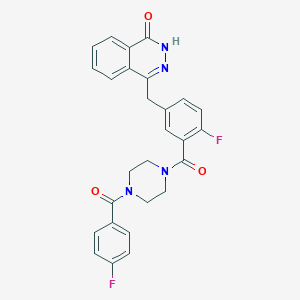

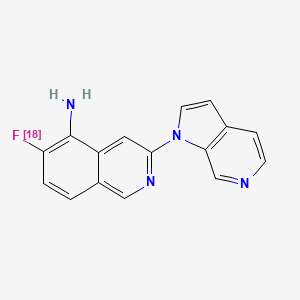

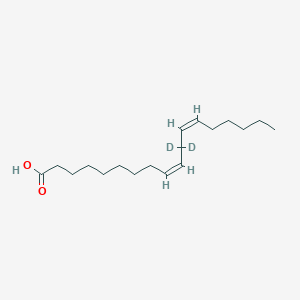

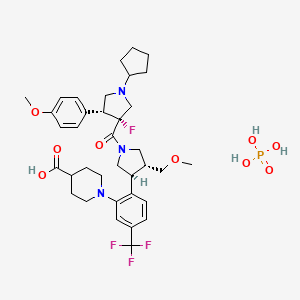

Poly (ADP-ribose) polymerase inhibitors (PARPI) are a class of compounds that inhibit the activity of poly (ADP-ribose) polymerase enzymes. These enzymes play a crucial role in the repair of DNA damage, particularly single-strand breaks. By inhibiting these enzymes, this compound can prevent the repair of DNA damage in cancer cells, leading to cell death. This makes them a promising therapeutic strategy for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PARPI typically involves multiple steps, starting from simple organic molecules. For example, the synthesis of olaparib, a well-known this compound, involves the construction of a phthalazinone moiety from phthalhydrazide, followed by a series of reactions including the Negishi coupling reaction . The process is optimized to control impurities and ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure consistency and efficiency, as well as implementing quality control measures to ensure the final product meets regulatory standards. The use of low-cost industrial byproducts as starting materials can also help reduce production costs .

Chemical Reactions Analysis

Types of Reactions: PARPI undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its efficacy and reduce side effects.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dimethylphosphite, aldehydes, and hydrazine hydrate. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the final product .

Major Products Formed: The major products formed from these reactions are the active this compound compounds, such as olaparib, rucaparib, and niraparib. These compounds have been shown to effectively inhibit poly (ADP-ribose) polymerase enzymes and induce cell death in cancer cells with DNA repair deficiencies .

Scientific Research Applications

PARPI have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used to study the mechanisms of DNA repair and the role of poly (ADP-ribose) polymerase enzymes in this process. In biology, they are used to investigate the effects of DNA damage and repair on cellular function and survival. In medicine, this compound are used as therapeutic agents for treating cancers with DNA repair deficiencies, such as breast and ovarian cancers with BRCA1 or BRCA2 mutations . In industry, they are used in the development of new drugs and therapies for cancer treatment .

Mechanism of Action

The mechanism of action of PARPI involves the inhibition of poly (ADP-ribose) polymerase enzymes, which are essential for the repair of single-strand breaks in DNA. By inhibiting these enzymes, this compound prevent the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This is particularly effective in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations .

Comparison with Similar Compounds

PARPI are unique in their ability to selectively target cancer cells with DNA repair deficiencies. Similar compounds include other DNA-damaging agents, such as platinum-based chemotherapies and alkylating agents. these agents are less selective and can cause significant side effects by damaging healthy cells as well. This compound, on the other hand, specifically target cancer cells with DNA repair deficiencies, reducing the risk of side effects and improving the efficacy of treatment .

List of Similar Compounds:- Platinum-based chemotherapies (e.g., cisplatin, carboplatin)

- Alkylating agents (e.g., cyclophosphamide, ifosfamide)

- Topoisomerase inhibitors (e.g., topotecan, irinotecan)

By understanding the unique properties and applications of this compound, researchers and clinicians can continue to develop and optimize these compounds for the treatment of cancer and other diseases.

Properties

CAS No. |

1919043-65-4 |

|---|---|

Molecular Formula |

C27H22F2N4O3 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

4-[[4-fluoro-3-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C27H22F2N4O3/c28-19-8-6-18(7-9-19)26(35)32-11-13-33(14-12-32)27(36)22-15-17(5-10-23(22)29)16-24-20-3-1-2-4-21(20)25(34)31-30-24/h1-10,15H,11-14,16H2,(H,31,34) |

InChI Key |

LTZZZXXIKHHTMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)

![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)

![3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)

![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)